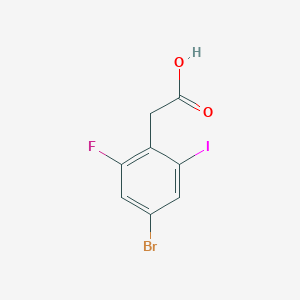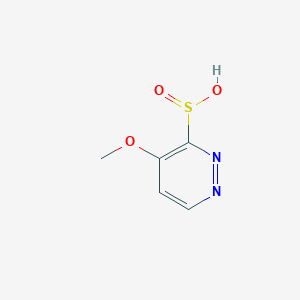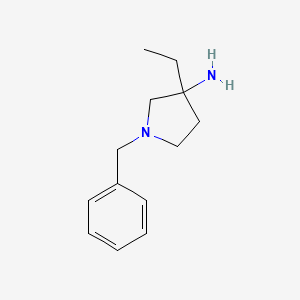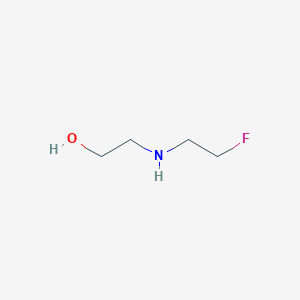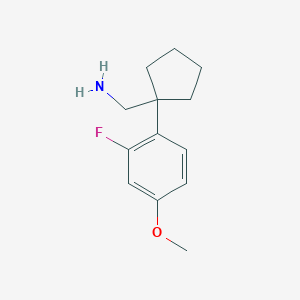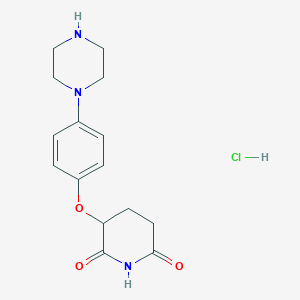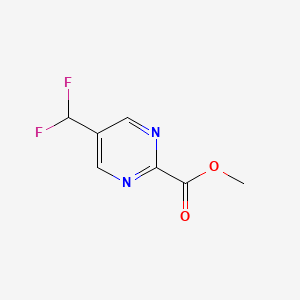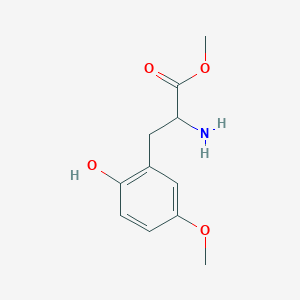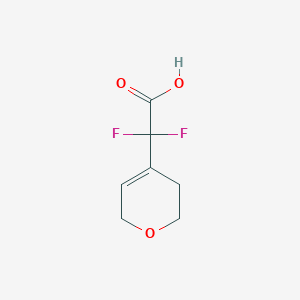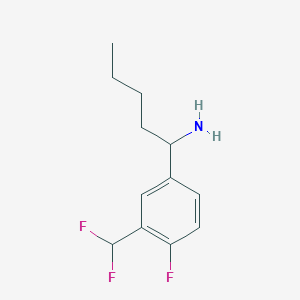
1-(3-(Difluoromethyl)-4-fluorophenyl)pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Difluoromethyl)-4-fluorophenyl)pentan-1-amine is a compound that belongs to the class of organic compounds known as amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a difluoromethyl group and a fluorophenyl group attached to a pentan-1-amine backbone. The presence of fluorine atoms in the structure can significantly influence the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethyl)-4-fluorophenyl)pentan-1-amine can be achieved through various synthetic routes. One common method involves the use of transition metal-mediated radical fluorination. For example, the silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids can be employed to introduce fluorine atoms into the molecule . This reaction typically utilizes silver nitrate as the catalyst and Selectfluor as the fluorine source in a mixed solvent of acetone and water. The reaction proceeds smoothly at room temperature or under reflux conditions, yielding the desired fluorinated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar transition metal-catalyzed reactions. The choice of catalysts, solvents, and reaction conditions can be optimized to achieve high yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(3-(Difluoromethyl)-4-fluorophenyl)pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, resulting in a wide range of derivatives.
科学的研究の応用
1-(3-(Difluoromethyl)-4-fluorophenyl)pentan-1-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.
Biology: The compound’s fluorinated groups can enhance its bioavailability and metabolic stability, making it a potential candidate for drug development.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or resistance to degradation.
作用機序
The mechanism of action of 1-(3-(Difluoromethyl)-4-fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(3-Fluorophenyl)pentan-1-amine: This compound lacks the difluoromethyl group, which may result in different chemical and biological properties.
1-(4-Fluorophenyl)pentan-1-amine: The position of the fluorine atom on the phenyl ring can influence the compound’s reactivity and interactions.
1-(3-(Trifluoromethyl)phenyl)pentan-1-amine: The presence of a trifluoromethyl group instead of a difluoromethyl group can significantly alter the compound’s properties.
Uniqueness
1-(3-(Difluoromethyl)-4-fluorophenyl)pentan-1-amine is unique due to the presence of both difluoromethyl and fluorophenyl groups. These fluorinated groups can enhance the compound’s chemical stability, bioavailability, and metabolic stability, making it a valuable compound for various scientific research applications.
特性
分子式 |
C12H16F3N |
|---|---|
分子量 |
231.26 g/mol |
IUPAC名 |
1-[3-(difluoromethyl)-4-fluorophenyl]pentan-1-amine |
InChI |
InChI=1S/C12H16F3N/c1-2-3-4-11(16)8-5-6-10(13)9(7-8)12(14)15/h5-7,11-12H,2-4,16H2,1H3 |
InChIキー |
CJADKSBWTFGLDX-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C1=CC(=C(C=C1)F)C(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


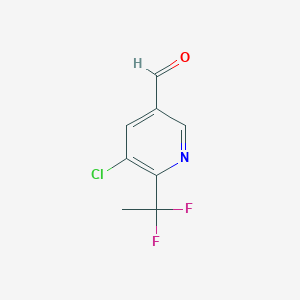
![Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate](/img/structure/B15225515.png)
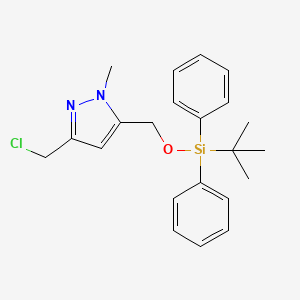
![[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B15225535.png)
![tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B15225540.png)
